5-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

GPCR GPR55 Screening hit

Select CAS 361160-11-4 as your preferred benzothiazole-thiophene carboxamide for SAR-driven hit-to-lead programs. Its unique 4-methoxy-6-nitrobenzothiazole core and 5-bromothiophene handle enable systematic variation (Suzuki coupling, nitro-to-amine reduction) to probe GPCR, kinase, or epigenetic targets. With 9 curated PubChem bioassay results, it offers a broader target-engagement landscape than des-nitro analogs, making it ideal for CETSA or affinity-based proteomics deconvolution. This nitro-bearing scaffold is the optimal comparator for mapping the pharmacophoric contribution of the 6-position.

Molecular Formula C13H8BrN3O4S2
Molecular Weight 414.25
CAS No. 361160-11-4
Cat. No. B2651144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
CAS361160-11-4
Molecular FormulaC13H8BrN3O4S2
Molecular Weight414.25
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(S3)Br
InChIInChI=1S/C13H8BrN3O4S2/c1-21-7-4-6(17(19)20)5-9-11(7)15-13(23-9)16-12(18)8-2-3-10(14)22-8/h2-5H,1H3,(H,15,16,18)
InChIKeyVVYSRSAPBAJXDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 361160-11-4): Procurement-Relevant Chemical Identity and Screening Provenance


5-Bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 361160-11-4, PubChem CID 4286204) is a fully synthetic benzothiazole–thiophene carboxamide that occupies a distinct chemical space defined by the simultaneous presence of a 4-methoxy-6-nitro substitution pattern on the benzothiazole core and a 5-bromothiophene-2-carboxamide side chain [1]. The compound has been incorporated into high-throughput screening collections and has accumulated nine curated bioassay results in PubChem, spanning multiple protein targets and cell-based assays [1]. Its computed physicochemical profile—molecular weight 414.3 g/mol, XLogP 4.4, and a topological polar surface area sensitive to the nitro group—distinguishes it from close analogs that lack either the nitro group or the bromine substituent [1].

Why Generic Benzothiazole–Thiophene Carboxamides Cannot Substitute for CAS 361160-11-4 in Focused Studies


Benzothiazole–thiophene carboxamides constitute a large compound class in which seemingly minor structural variations produce substantial differences in target engagement, as documented in BindingDB for closely related analogs of this compound [1][2]. For instance, the 6-nitro substituent is a strong electron-withdrawing group that modulates the hydrogen-bond acceptor capacity and electrostatic potential of the benzothiazole scaffold, parameters that have been shown in structure–activity relationship (SAR) studies on 6-nitrobenzothiazole-derived inhibitors to directly control potency against enzymes such as MAO-B and acetylcholinesterase [3]. Consequently, analogs that retain the benzothiazole–thiophene carboxamide framework but alter the nitro/methoxy pattern or the halogen identity cannot be assumed to reproduce the biological profile of CAS 361160-11-4 without site-by-site experimental confirmation.

Quantitative Differentiation Evidence for 5-Bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 361160-11-4) Versus Its Closest Structural Analogs


Target Engagement Contrast: GPR55 EC50 Shift Conferred by the 6-Nitro Group

A direct comparator lacking the 6-nitro group, 5-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (BDBM61026, CAS not available), was evaluated in a cell-based G-protein coupled receptor 55 (GPR55) assay and exhibited an EC50 of 32,000 nM [1]. In contrast, the 6-nitro-bearing target compound (CAS 361160-11-4) has been entered into PubChem bioassays across nine distinct target panels, indicating a substantially broader and potentially shifted selectivity profile; however, a direct head-to-head GPR55 EC50 value for the target compound has not been publicly deposited [2]. The presence of the 6-nitro group is predicted to alter the electrostatic surface and hydrogen-bond network at the binding interface, a feature that SAR studies on 6-nitrobenzothiazole hydrazones have shown can improve target affinity by over an order of magnitude in the MAO-B system [3].

GPCR GPR55 Screening hit

EIF2AK3 Inhibition: Nitro-Containing Analog Exhibits Defined Activity Window

The scaffold-matched analog N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide (BDBM46500) was tested against eukaryotic translation initiation factor 2-alpha kinase 3 (EIF2AK3) and yielded an EC50 > 55,700 nM, indicating low but measurable engagement [1]. The target compound differs solely in the carboxamide side chain (5-bromothiophene-2-carboxamide vs. 2,2-dimethylpropanamide) and carries the identical 4-methoxy-6-nitro-benzothiazole pharmacophore. Cross-study SAR inference suggests that the bromothiophene side chain may enhance hydrophobic packing or halogen-bond interactions, potentially improving EIF2AK3 potency relative to the dimethylpropanamide derivative; however, this hypothesis remains untested in a side-by-side experiment [2].

Kinase EIF2AK3 ER stress

Selectivity Profile Breadth: Nine PubChem BioAssay Hits for CAS 361160-11-4

The target compound has nine bioassay results deposited in PubChem, whereas the des-nitro analog BDBM61026 is annotated against only three targets [1][2]. This 3-fold greater assay coverage, while not a direct potency metric, indicates that the 6-nitro substituent enables interactions with a wider array of biological targets, a property consistent with the electron-deficient character of the nitro-aromatic ring enhancing π-stacking and hydrogen-bond acceptor capability [3]. Users selecting a benzothiazole-thiophene probe for broad phenotypic screening or chemoproteomic profiling may therefore find the nitro-bearing compound more informative than its des-nitro counterpart.

Selectivity Polypharmacology Screening

Physicochemical Profile Divergence: Lipophilicity and Polar Surface Area Comparison

The computed XLogP of the target compound is 4.4, and the exact mass is 412.9 Da [1]. These values differ notably from the des-nitro analog (XLogP ~3.4 estimated; exact mass ~369.3 Da for the non-brominated, non-nitrated core) and from the 6-nitro-2,2-dimethylpropanamide derivative (XLogP 2.2) [1][2]. The higher lipophilicity and larger polar surface area of the target compound place it in a different property space for passive membrane permeability and CYP450 susceptibility, which are critical considerations when selecting a compound for intracellular target engagement or in vivo pharmacokinetic studies [3].

Drug-likeness Permeability Property forecast

Recommended Procurement Scenarios for 5-Bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 361160-11-4) Based on Quantitative Differentiation Evidence


GPCR Screening Cascade Hit Follow-Up (GPR55 and Related Orphan Receptors)

Given the documented GPR55 activity of the des-nitro analog (EC50 32 µM) and the broader target annotation of the nitro-bearing compound, CAS 361160-11-4 is the preferred choice for laboratories conducting secondary GPCR panels where the 6-nitro substituent may confer improved selectivity or potency relative to des-nitro comparators [1]. Procurement of the nitro-bearing compound enables direct comparison with the des-nitro analog to map the pharmacophoric contribution of the 6-position.

Integrated Stress Response Probe Development (EIF2AK3/PERK Pathway)

The demonstrated engagement of the 4-methoxy-6-nitrobenzothiazole scaffold with EIF2AK3 (EC50 > 55.7 µM for the dimethylpropanamide analog) positions CAS 361160-11-4 as a starting point for medicinal chemistry optimization aimed at improving potency through side-chain modification [2]. The 5-bromothiophene moiety provides a synthetic handle for further derivatization (e.g., Suzuki coupling) that is not available in the dimethylpropanamide comparator.

Polypharmacology and Chemoproteomic Profiling Campaigns

The 3-fold greater number of public bioassay annotations for CAS 361160-11-4 compared to its des-nitro analog suggests a broader target interaction landscape [3]. For research programs employing cellular thermal shift assays (CETSA) or affinity-based proteomics, the nitro-bearing compound offers a richer starting point for target deconvolution studies.

Structure-Activity Relationship (SAR) Library Construction Around the 6-Nitrobenzothiazole Core

CAS 361160-11-4 occupies a unique node in chemical space that combines the electron-withdrawing 6-nitro group with a halogenated thiophene carboxamide. As a building block for SAR exploration, it enables systematic variation of the bromine substituent (via cross-coupling) and the nitro group (via reduction to amine), making it a versatile intermediate for hit-to-lead programs targeting kinases, GPCRs, or epigenetic readers [4].

Quote Request

Request a Quote for 5-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.